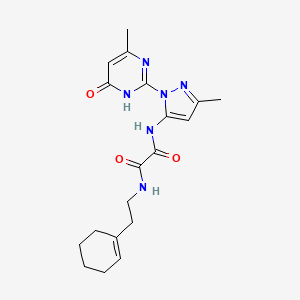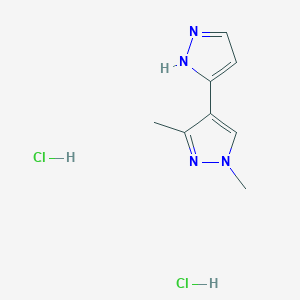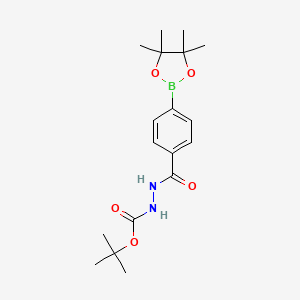![molecular formula C24H26FN3O5S B2668291 methyl 4-cyclopropyl-7-fluoro-6-(4-(4-methoxyphenyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1030095-42-1](/img/structure/B2668291.png)
methyl 4-cyclopropyl-7-fluoro-6-(4-(4-methoxyphenyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[b][1,4]thiazine, which is a type of organic compound known as a heterocyclic compound because it contains a ring structure that includes atoms of at least two different elements (in this case, carbon, nitrogen, and sulfur). The molecule also contains a piperazine ring, a cyclopropyl group, a methoxy group, and a carboxylate group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring might be introduced via a reaction with a suitable piperazine derivative . The cyclopropyl group could be introduced via a cyclopropanation reaction . The methoxy group might be introduced via a Williamson ether synthesis or a similar reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The benzo[b][1,4]thiazine ring system would likely contribute significant aromatic character to the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carboxylate group could participate in acid-base reactions, the piperazine ring could undergo reactions with electrophiles, and the methoxy group could be cleaved by strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the configuration of its stereocenters (if any). It’s likely to be a solid at room temperature, given the presence of multiple ring structures. Its solubility would depend on the solvent used .Scientific Research Applications
Antimicrobial Studies
Compounds structurally related to the one have been synthesized and tested for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones derived from similar lead molecules have shown notable antifungal and antibacterial activities. These activities stem from their ability to interact with bacterial enzymes or cellular structures, thus inhibiting bacterial growth or killing the bacteria directly (N. Patel & S. D. Patel, 2010).
Synthesis and Evaluation for Antibacterial Activity
Another area of research has been the synthesis of derivatives like 4H-1,4-benzothiazine 1-oxide and 1,1-dioxide analogs of quinolone antibacterial agents. These compounds were prepared and assayed for their antibacterial activity as well as their inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication (T. Culbertson, 1991).
Antitubercular Properties
Compounds with a similar structural backbone have been synthesized and evaluated for their antitubercular properties. For example, pyrazinamide Mannich bases synthesized by incorporating various substituted piperazines showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents (D. Sriram, P. Yogeeswari, & S. Reddy, 2006).
Neuroleptic Activity
Research has also focused on compounds that could serve as potential central nervous system agents. For instance, a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines and related compounds were synthesized and evaluated for neuroleptic activity, indicating their potential use in treating disorders related to neurotransmitter dysregulation (K. Hino et al., 1988).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-cyclopropyl-7-fluoro-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O5S/c1-32-18-7-5-16(6-8-18)26-9-11-27(12-10-26)20-14-21-22(13-19(20)25)34(30,31)23(24(29)33-2)15-28(21)17-3-4-17/h5-8,13-15,17H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKYQGSGAZFINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC4=C(C=C3F)S(=O)(=O)C(=CN4C5CC5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2668208.png)


![N-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2668214.png)




![3-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2668219.png)
![6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine](/img/structure/B2668220.png)



